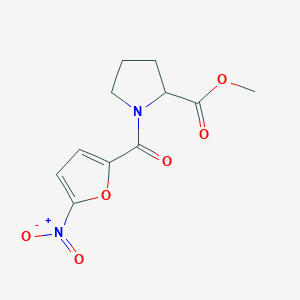
Methyl 1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylate is a chemical compound with a molecular weight of 268.23 g/mol. It is characterized by the presence of a nitrofuran moiety and a pyrrolidine ring, making it a unique compound in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylate typically involves the nitration of furfural followed by esterification. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid, yielding 5-nitrofuran-2-carbaldehyde. This intermediate is then subjected to oxidative esterification in methanol in the presence of a gold nanocluster and sodium carbonate to produce methyl 5-nitrofuran-2-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and sodium carbonate. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
Major products formed from these reactions include derivatives with modified functional groups, such as amines from reduction reactions and various substituted furans from nucleophilic substitution reactions .
Scientific Research Applications
Methyl 1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo reduction by bacterial nitroreductases, leading to the formation of electrophilic intermediates that can inhibit essential bacterial processes such as DNA, RNA, and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-nitrofuran-2-carboxylate: Shares the nitrofuran moiety but lacks the pyrrolidine ring.
2-Acetyl-5-nitrofuran: Contains a nitrofuran ring with an acetyl group instead of a pyrrolidine ring.
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery, but without the nitrofuran moiety.
Uniqueness
Methyl 1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylate is unique due to its combination of a nitrofuran moiety and a pyrrolidine ring, which imparts distinct chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C11H12N2O6 |
|---|---|
Molecular Weight |
268.22 g/mol |
IUPAC Name |
methyl 1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H12N2O6/c1-18-11(15)7-3-2-6-12(7)10(14)8-4-5-9(19-8)13(16)17/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
QKPRPDVPYDVQBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















